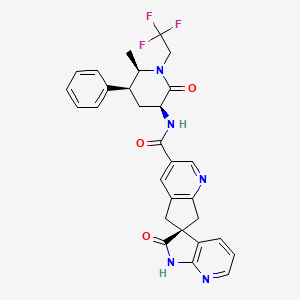

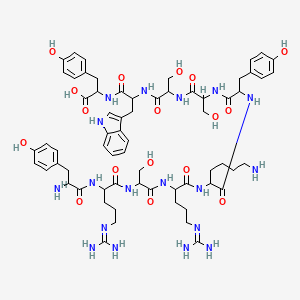

![molecular formula C125H199N39O47S6 B612383 (2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid CAS No. 194665-85-5](/img/structure/B612383.png)

(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

High affinity ClC-2 blocker (apparent KD ~ 50 pM) that slows ClC-2 activation and inhibits slow-gating, but does not inhibit open ClC-2 channels.

Wirkmechanismus

Target of Action

Leiuropeptide II, also known as GaTx2, is a very high affinity blocker of the ClC-2 (CLCN2) chloride channel . The ClC-2 channel is a voltage-gated chloride channel that plays a crucial role in maintaining chloride homeostasis in cells .

Mode of Action

Leiuropeptide II interacts with the ClC-2 channel by slowing its activation and inhibiting slow-gating . This suggests that Leiuropeptide II inhibits the activation gating of the ClC-2 channel .

Biochemische Analyse

Biochemical Properties

Leiuropeptide II has a molecular mass close to 3 kDa . It interacts with ClC-2 chloride channels, slowing their activation and inhibiting slow-gating . It does not inhibit open ClC-2 channels . Leiuropeptide II is selective for ClC-2 over other ClC family members (ClC-0, ClC-1, ClC-3, and ClC-4), CFTR, GABA C, CaCC, and KV 1.2 .

Cellular Effects

The effects of Leiuropeptide II on cells are primarily due to its interaction with ClC-2 chloride channels . By blocking these channels, Leiuropeptide II can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Leiuropeptide II exerts its effects at the molecular level through its binding interactions with ClC-2 chloride channels . It slows the activation of these channels and inhibits their slow-gating, but does not inhibit open ClC-2 channels .

Eigenschaften

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C125H199N39O47S6/c1-10-56(6)94(124(210)211)161-118(204)83-25-19-36-163(83)122(208)67(28-31-87(172)173)145-113(199)79-50-215-214-49-78-115(201)152-75(46-166)111(197)162-95(59(9)167)121(207)144-65(26-29-84(129)168)102(188)141-61(20-11-14-32-126)98(184)137-58(8)97(183)140-64(23-17-35-135-125(132)133)99(185)138-57(7)96(182)139-62(21-12-15-33-127)100(186)154-77-48-213-212-47-76(157-110(196)74(45-165)153-119(205)92(131)54(2)3)112(198)143-66(27-30-86(170)171)103(189)148-72(42-90(178)179)109(195)159-81(123(209)164-37-18-24-82(164)117(203)151-73(43-91(180)181)108(194)146-68(104(190)156-78)38-60-44-134-53-136-60)52-217-216-51-80(116(202)160-93(55(4)5)120(206)158-79)155-101(187)63(22-13-16-34-128)142-106(192)70(40-88(174)175)149-105(191)69(39-85(130)169)147-107(193)71(41-89(176)177)150-114(77)200/h44,53-59,61-83,92-95,165-167H,10-43,45-52,126-128,131H2,1-9H3,(H2,129,168)(H2,130,169)(H,134,136)(H,137,184)(H,138,185)(H,139,182)(H,140,183)(H,141,188)(H,142,192)(H,143,198)(H,144,207)(H,145,199)(H,146,194)(H,147,193)(H,148,189)(H,149,191)(H,150,200)(H,151,203)(H,152,201)(H,153,205)(H,154,186)(H,155,187)(H,156,190)(H,157,196)(H,158,206)(H,159,195)(H,160,202)(H,161,204)(H,162,197)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,210,211)(H4,132,133,135)/t56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCNPIYRYDSDEM-TZZHORBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)C(C)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)[C@@H](C)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C125H199N39O47S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3192.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the structure of Leiuropeptide II and how does it compare to other scorpion toxins?

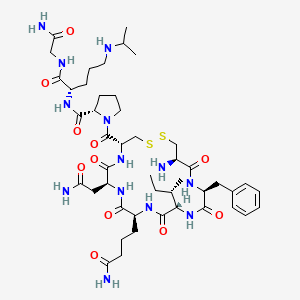

A1: Leiuropeptide II is a small peptide with a molecular mass close to 3 kDa. [] Its amino acid sequence analysis revealed a cysteine pattern similar to short-chain scorpion toxins. [] The solution structure, determined using 2D 1H-NMR spectroscopy, showed a helix containing a proline residue connected to a two-stranded beta-sheet by three disulfide bonds. [] This overall fold is similar to Leiurotoxin I, another peptide from the same scorpion venom known to target K+ channels. [] Despite these structural similarities, Leiuropeptide II lacks significant toxicity against mammals and insects. [] Researchers attribute this lack of toxicity to differences in the electrostatic potential compared to Leiurotoxin I. Leiuropeptide II exhibits a large negative zone around Glu4, Asp5, and Asp8 residues, while Leiurotoxin I displays a positive surface in the same region due to the presence of Arg6 and Arg13, which are crucial for its receptor binding. []

Q2: Why is Leiuropeptide II non-toxic despite its structural similarities to Leiurotoxin I, a known potassium channel blocker?

A2: While Leiuropeptide II shares a similar structure with Leiurotoxin I, their electrostatic potentials differ significantly. [] Leiuropeptide II has a negatively charged region around Glu4, Asp5, and Asp8, while Leiurotoxin I possesses a positive surface in the corresponding region due to Arg6 and Arg13. [] This positive surface in Leiurotoxin I is crucial for its interaction with potassium channels. [] Therefore, the differences in electrostatic potential likely hinder Leiuropeptide II's ability to bind to potassium channels, rendering it non-toxic. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

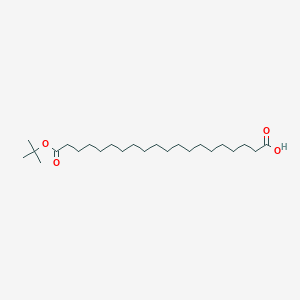

![[Arg8]Vasopressin TFA](/img/structure/B612326.png)